An In-depth Technical Guide to 5-bromo-1H-pyrrolo[3,2-b]pyridine: A Core Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 5-bromo-1H-pyrrolo[3,2-b]pyridine: A Core Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-1H-pyrrolo[3,2-b]pyridine, a heterocyclic aromatic compound, has emerged as a crucial building block in the field of medicinal chemistry. Its unique structural framework, featuring a fused pyrrole and pyridine ring system, serves as a versatile scaffold for the synthesis of complex molecules with significant biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-bromo-1H-pyrrolo[3,2-b]pyridine. Particular emphasis is placed on its application as a key intermediate in the development of kinase inhibitors for therapeutic intervention in oncology and other diseases. This document includes tabulated physical and chemical data, detailed experimental protocols for its key reactions, and visualizations of synthetic and biological pathways to support researchers in its effective utilization.
Chemical and Physical Properties
5-bromo-1H-pyrrolo[3,2-b]pyridine is a solid at room temperature. The bromine atom at the 5-position is strategically placed for functionalization, primarily through palladium-catalyzed cross-coupling reactions, making it an ideal starting material for creating diverse chemical libraries.
Table 1: Physical and Chemical Properties of 5-bromo-1H-pyrrolo[3,2-b]pyridine
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 197.03 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1000341-51-4 | --INVALID-LINK--[1] |
| Appearance | Solid | General Knowledge |
| Purity | ≥ 95% | --INVALID-LINK--[1] |
Spectral Data
While specific spectral data for 5-bromo-1H-pyrrolo[3,2-b]pyridine is not provided in the search results, commercial suppliers confirm the structure via NMR, HPLC, and LC-MS.[2] For reference, the ¹H NMR spectrum of the related isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine (in DMF-d7), shows characteristic signals for the pyrrole and pyridine protons, including a broad singlet for the N-H proton around 11.91 ppm and distinct doublets and triplets for the aromatic protons.[3] Researchers should perform their own analytical characterization to confirm the identity and purity of 5-bromo-1H-pyrrolo[3,2-b]pyridine.
Chemical Synthesis and Reactivity
The synthesis of the 1H-pyrrolo[3,2-b]pyridine core can be achieved through various multi-step synthetic routes, often starting from substituted pyridines. The bromination at the 5-position is a key step that installs a versatile chemical handle.
The most significant aspect of 5-bromo-1H-pyrrolo[3,2-b]pyridine's reactivity lies in its utility in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition to a Pd(0) complex, initiating catalytic cycles like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, enabling the attachment of a wide array of aryl, heteroaryl, and alkyl groups.
Applications in Drug Development
The 1H-pyrrolo[3,2-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The nitrogen atoms in the pyrrolopyridine core can act as hydrogen bond acceptors and donors, mimicking the hinge-binding motif of ATP in the kinase active site.
Derivatives of 5-bromo-1H-pyrrolo[3,2-b]pyridine are key intermediates in the synthesis of inhibitors for a range of kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs) [4]
-
Cyclin-Dependent Kinases (CDKs) [5]
-
Janus Kinases (JAKs)
-
Haspin Kinase [6]
The synthesis of these inhibitors often involves a Suzuki coupling reaction to attach a larger aryl or heteroaryl moiety at the 5-position, which then interacts with other regions of the kinase active site to confer potency and selectivity.
Experimental Protocols
The following section provides a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction, a key transformation for functionalizing 5-bromo-1H-pyrrolo[3,2-b]pyridine. This protocol is generalized from procedures for similar bromo-aza-indole substrates and may require optimization for specific arylboronic acids.[7][8][9]
General Protocol for Suzuki-Miyaura Coupling
Objective: To synthesize a 5-aryl-1H-pyrrolo[3,2-b]pyridine derivative.
Materials:
-
5-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol %)[8]
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0 - 3.0 equiv)[8]
-
Anhydrous solvent (e.g., 1,4-Dioxane, DME, or Toluene, with 10-25% water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-1H-pyrrolo[3,2-b]pyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous organic solvent followed by the required amount of water via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[9]
-
Reaction: Heat the mixture to the desired temperature (typically 85-110 °C) and stir vigorously.[8][9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[9]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-1H-pyrrolo[3,2-b]pyridine product.[9]
Conclusion
5-bromo-1H-pyrrolo[3,2-b]pyridine is a high-value chemical intermediate with significant applications in modern drug discovery. Its utility is primarily driven by the strategic placement of the bromine atom, which allows for versatile functionalization through robust and well-established cross-coupling methodologies. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the importance of this scaffold and its derivatives in the synthesis of next-generation therapeutics is set to increase. This guide provides the foundational chemical knowledge and practical protocols to enable researchers to fully leverage the potential of this powerful building block.
References
- 1. 5-Bromo-1H-pyrrolo[3,2-b]pyridine 95% 1000341-51-4 | Chempure [chempure.in]
- 2. 1000341-51-4|5-Bromo-1H-pyrrolo[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
